molecular formula C7H11N5 B13107982 3-Isopropyl-1H-pyrazolo[5,1-c][1,2,4]triazol-7-amine

3-Isopropyl-1H-pyrazolo[5,1-c][1,2,4]triazol-7-amine

Cat. No.: B13107982
M. Wt: 165.20 g/mol
InChI Key: JITSLAROPLNWPR-UHFFFAOYSA-N
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Description

3-Isopropyl-1H-pyrazolo[5,1-c][1,2,4]triazol-7-amine is a heterocyclic compound that features a pyrazolo-triazole core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Isopropyl-1H-pyrazolo[5,1-c][1,2,4]triazol-7-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of isopropyl hydrazine with a suitable triazole precursor under acidic or basic conditions. The reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of continuous flow reactors and automated synthesis platforms to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

3-Isopropyl-1H-pyrazolo[5,1-c][1,2,4]triazol-7-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can introduce a wide range of functional groups onto the triazole ring .

Scientific Research Applications

3-Isopropyl-1H-pyrazolo[5,1-c][1,2,4]triazol-7-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Isopropyl-1H-pyrazolo[5,1-c][1,2,4]triazol-7-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors to modulate their signaling pathways. These interactions can lead to various biological effects, such as cell cycle arrest, apoptosis induction, or modulation of immune responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Isopropyl-1H-pyrazolo[5,1-c][1,2,4]triazol-7-amine is unique due to its specific substitution pattern and the presence of the isopropyl group, which can influence its biological activity and chemical reactivity. This uniqueness makes it a valuable compound for further research and development in various scientific fields .

Properties

Molecular Formula

C7H11N5

Molecular Weight

165.20 g/mol

IUPAC Name

3-propan-2-yl-5H-pyrazolo[5,1-c][1,2,4]triazol-7-amine

InChI

InChI=1S/C7H11N5/c1-4(2)6-10-11-7-5(8)3-9-12(6)7/h3-4,9H,8H2,1-2H3

InChI Key

JITSLAROPLNWPR-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NN=C2N1NC=C2N

Origin of Product

United States

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